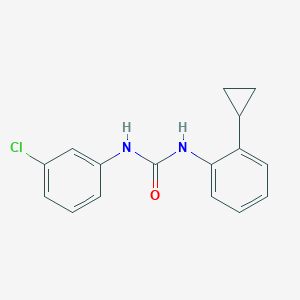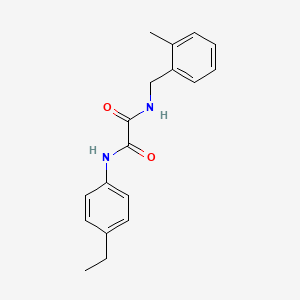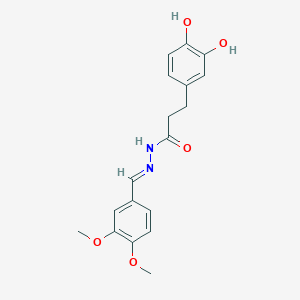
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea
Overview
Description
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of phenylurea derivatives. CPPU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 310.8 g/mol. CPPU is widely used in the agriculture industry to enhance fruit and vegetable yield and quality.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea is not fully understood, but it is believed to involve the activation of cytokinin signaling pathways. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been shown to increase the levels of cytokinins in plants, which promotes cell division and differentiation, and enhances plant growth and development. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea also affects the expression of genes involved in fruit development and ripening, which leads to improved fruit quality.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been shown to have various biochemical and physiological effects on plants. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea increases the levels of cytokinins, which promotes cell division and differentiation, and enhances plant growth and development. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea also affects the expression of genes involved in fruit development and ripening, which leads to improved fruit quality. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been shown to increase the levels of soluble sugars, organic acids, and phenolic compounds in fruits, which enhances their flavor and nutritional value.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea is also relatively easy to synthesize and can be obtained in large quantities. However, N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has some limitations for lab experiments, including its potential toxicity to plants at high concentrations, and its variability in efficacy depending on the plant species and growth conditions.
Future Directions
There are several future directions for N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea research, including its potential use in organic farming, its effects on plant stress tolerance, and its application in plant biotechnology. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has the potential to be used as an alternative to synthetic growth regulators in organic farming, as it is a naturally occurring compound that is less harmful to the environment. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea may also have applications in improving plant stress tolerance, as it has been shown to enhance the antioxidant capacity of plants. Finally, N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea may have potential applications in plant biotechnology, such as in the production of transgenic plants with enhanced growth and yield.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been extensively studied for its plant growth regulatory properties. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been shown to increase fruit size, improve fruit quality, promote fruit set, and delay fruit ripening in various fruits, such as grapes, kiwifruit, apples, and strawberries. N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has also been used to enhance the growth and yield of vegetables, such as tomato, cucumber, and pepper. In addition, N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)urea has been studied for its potential use in tissue culture and plant transformation.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-cyclopropylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-12-4-3-5-13(10-12)18-16(20)19-15-7-2-1-6-14(15)11-8-9-11/h1-7,10-11H,8-9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYHRGXYRHJMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(3-chlorophenyl)-N'-(2-cyclopropylphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B4653870.png)

![methyl 2-[(3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4653890.png)
![2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone](/img/structure/B4653893.png)
![ethyl {[3-(2-fluorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4653902.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4653907.png)
![2-cyano-3-{5-[(2-methylphenoxy)methyl]-2-furyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4653917.png)
![N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B4653928.png)
![4-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4653930.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B4653932.png)

![N-(2-furylmethyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653948.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4653950.png)